molecular formula C11H16N5O12P3 B10858463 Entecavir triphosphate

Entecavir triphosphate

Cat. No.: B10858463
M. Wt: 503.19 g/mol
InChI Key: ZTWBIZVVFNIRSF-HAFWLYHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir triphosphate is the active form of entecavir, a guanosine nucleoside analogue. It is primarily used as an antiviral agent against the hepatitis B virus. This compound inhibits the replication of the hepatitis B virus by targeting the viral polymerase enzyme, making it a crucial compound in the treatment of chronic hepatitis B infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entecavir triphosphate involves the phosphorylation of entecavir. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of entecavir are protected using suitable protecting groups to prevent unwanted reactions.

    Phosphorylation: The protected entecavir is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Entecavir triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized entecavir derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

Entecavir triphosphate has a wide range of scientific research applications:

Mechanism of Action

Entecavir triphosphate exerts its antiviral effects by inhibiting the hepatitis B virus polymerase enzyme. It competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the three main activities of the viral polymerase:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the hepatitis B virus polymerase. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term treatment of chronic hepatitis B .

Properties

Molecular Formula

C11H16N5O12P3

Molecular Weight

503.19 g/mol

IUPAC Name

[(1S,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H16N5O12P3/c1-4-5(16-3-13-7-9(16)14-11(12)15-10(7)18)2-6(17)8(4)26-30(22,23)28-31(24,25)27-29(19,20)21/h3,5-6,8,17H,1-2H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,8-/m0/s1

InChI Key

ZTWBIZVVFNIRSF-HAFWLYHUSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C=C1C(CC(C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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